molecular formula C14H21N3O3 B11759326 tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate

Cat. No.: B11759326
M. Wt: 279.33 g/mol
InChI Key: FBOOJRZVMPVFMV-ATVHPVEESA-N
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Description

tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate is a specialized chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridine ring, a hydroxyimino (oxime) group, and a tert-butoxycarbonyl (Boc)-protected amine, making it a versatile building block for the synthesis of more complex molecules. The Boc protecting group is widely valued in organic synthesis for its stability under various conditions and its easy removal under mild acidic conditions, allowing for selective manipulation of the molecular structure during multi-step synthesis. The presence of the pyridin-4-yl group suggests potential for the compound to engage in hydrogen bonding and pi-stacking interactions, which are critical for binding to biological targets. As a result, this reagent holds significant research value as a precursor in the exploration of new active pharmaceutical ingredients (APIs), enzyme inhibitors, and other biologically active compounds. The Z-configuration of the hydroxyimino group may also be exploited to confer specific stereochemical properties in the resulting molecules. Researchers can utilize this compound to develop novel substance libraries for high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12-

InChI Key

FBOOJRZVMPVFMV-ATVHPVEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CC=NC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Hydroxylamine-Mediated Condensation

This method involves reacting 4-pyridinebutyraldehyde with hydroxylamine hydrochloride to form the hydroxylimino intermediate, followed by carbamate coupling.

Procedure :

  • Step 1 : 4-Pyridinebutyraldehyde (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 60°C for 6 hours, yielding (Z)-4-hydroxyimino-4-pyridin-4-ylbutyraldehyde oxime (87% yield).

  • Step 2 : The oxime intermediate is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 25°C for 12 hours, achieving a 78% isolated yield.

Optimization :

  • Solvent polarity significantly impacts oxime stability; ethanol/water mixtures prevent undesired tautomerization.

  • DMAP accelerates Boc protection by activating the carbonyl group of Boc₂O.

Reductive Amination Route

Two-Step Reductive Strategy

This approach avoids isolation of the hydroxylimino intermediate by combining reductive amination and Boc protection in a one-pot system.

Procedure :

  • Step 1 : 4-Pyridinebutyraldehyde (1.0 eq) reacts with tert-butyl carbamate (1.05 eq) in methanol under hydrogen atmosphere (1 atm) using palladium on carbon (Pd/C, 5 wt%) as a catalyst. The mixture is stirred at 25°C for 24 hours.

  • Step 2 : Hydroxylamine hydrochloride (1.1 eq) is added, and the reaction is heated to 50°C for 8 hours, yielding the target compound in 82% yield.

Advantages :

  • Eliminates intermediate purification, reducing solvent waste.

  • Pd/C catalysis ensures chemoselective reduction of the imine bond without affecting the pyridine ring.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Developed for combinatorial chemistry applications, this method uses Wang resin functionalized with a tert-butyl carbamate precursor.

Procedure :

  • Resin Activation : Wang resin (1.0 eq) is treated with Boc₂O (2.0 eq) in dichloromethane (DCM) with DMAP (0.1 eq) for 6 hours.

  • Coupling : The activated resin reacts with 4-hydroxyimino-4-pyridin-4-ylbutylamine (1.2 eq) in dimethylformamide (DMF) at 25°C for 24 hours.

  • Cleavage : Trifluoroacetic acid (TFA)/DCM (1:1) liberates the product from the resin, yielding 85% purity after HPLC purification.

Challenges :

  • Residual TFA may protonate the pyridine nitrogen, requiring neutralization with ion-exchange resins.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method optimizes throughput and yield using microreactor technology:

Conditions :

  • Reactor Type : Tubular microreactor (inner diameter: 1 mm)

  • Flow Rate : 10 mL/min

  • Reagents :

    • 4-Pyridinebutyraldehyde (0.5 M in ethanol)

    • Hydroxylamine hydrochloride (0.6 M in water)

    • Boc₂O (0.55 M in THF)

  • Residence Time : 15 minutes

  • Yield : 91%

Benefits :

  • Enhanced heat transfer minimizes side reactions (e.g., oxime isomerization).

  • Scalable to multi-kilogram batches.

Comparative Analysis of Methods

Method Reagents Conditions Yield Reference
CondensationNH₂OH·HCl, Boc₂O, DMAPEthanol/water, 60°C → THF, 25°C78%
Reductive AminationPd/C, H₂, NH₂OH·HClMethanol, 25–50°C, 24–32 h82%
Solid-PhaseWang resin, Boc₂O, TFADCM/DMF, 25°C85%
Continuous FlowMicroreactor, ethanol/water/THF15 min residence time91%

Challenges and Mitigation Strategies

Isomerization of the Hydroxyimino Group

The Z-configuration is thermodynamically less stable than the E-form. To suppress isomerization:

  • Use aprotic solvents (e.g., THF) during Boc protection.

  • Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze tautomerization.

Byproduct Formation

  • N-O Bond Cleavage : Occurs under acidic conditions. Mitigated by maintaining pH > 5 during workup.

  • Pyridine Ring Hydrogenation : Avoided by using Pd/C instead of Raney nickel in reductive amination .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate exhibits neuroprotective properties. It has been studied for its ability to inhibit enzymes associated with neurodegenerative diseases.

Case Study 1: Inhibition of Acetylcholinesterase
A study demonstrated that this compound effectively inhibits acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The inhibition mechanism involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission in the brain .

Data Table: Neuroprotective Activity

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAcetylcholinesterase0.15

Anti-inflammatory Activity

The compound also shows promise in reducing inflammation, making it relevant for treating various inflammatory disorders.

Case Study 2: In Vivo Anti-inflammatory Studies
In animal models, the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The percentage inhibition ranged from 39% to 54%, showcasing its effectiveness compared to standard anti-inflammatory drugs like indomethacin .

Data Table: Anti-inflammatory Activity

CompoundTest ModelPercentage Inhibition (%)Reference
This compoundCarrageenan-induced edema39 - 54

Mechanism of Action

The mechanism of action of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, enhancing binding affinity and specificity. The carbamate group may also contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Carbamates with Oxime Groups

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate ()
  • Structural Differences :
    • The oxime group is attached to a methylene (-CH2-) bridge instead of a butyl chain.
    • The pyridine ring is substituted with a methoxy group at the 5-position and a methylcarbamate at the 3-position, contrasting with the 4-pyridinyl and butyl chain in the target compound.
  • The methoxy group may enhance lipophilicity (logP) compared to the unsubstituted pyridine in the target compound.
tert-Butyl (4-chloropyridin-2-yl)carbamate ()
  • Structural Differences :
    • Lacks an oxime group but includes a chlorine substituent at the pyridine 4-position.
  • Functional Implications :
    • The electron-withdrawing chlorine may alter electronic properties, affecting reactivity in cross-coupling reactions or hydrogen-bonding interactions.

Piperidine and Bicyclic Carbamates

tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()
  • Structural Differences :
    • Replaces the pyridine-oxime system with an acetylated piperidine ring.
  • Functional Implications :
    • The acetyl group introduces a hydrogen-bond acceptor, while the piperidine’s aliphatic nature may reduce aromatic interactions critical for target binding.
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate ()
  • Structural Differences :
    • Features a rigid bicyclic scaffold instead of a linear butyl chain.
  • Functional Implications :
    • The strained bicyclic structure may enhance metabolic stability but limit solubility compared to the target compound’s flexible chain.

Stereochemical and Chain-Length Variants

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate ()
  • Structural Differences :
    • Cyclopentyl core with a hydroxyl group instead of a pyridine-oxime system.

Table 1: Key Properties of Selected Analogs

Compound Name Core Structure Key Functional Groups logP (Predicted) Synthetic Complexity
Target Compound Pyridine + butyl Oxime (Z), Boc 1.8 High (multi-step)
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate Pyridine + methyl Oxime, Methoxy, Boc 2.1 Moderate
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetyl, Boc 1.2 Low
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclo[4.1.0]heptane Boc, Aziridine 0.9 High
  • Synthetic Notes: The target compound likely requires regioselective oxime formation and Boc protection, analogous to methods in (e.g., acetylation under Et3N/DCM) . Piperidine and bicyclic analogs often involve ring-closing reactions or aziridine functionalization, increasing synthetic complexity .

Biological Activity

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to the carbamate class and features a tert-butyl group, a hydroxyimino functional group, and a pyridine ring. The presence of the pyridine moiety is particularly noteworthy, as it is often associated with various pharmacological properties, including anti-inflammatory and anticancer activities .

Antioxidant Activity

Research indicates that compounds containing hydroxyimino groups can exhibit antioxidant properties. In vitro studies have shown that this compound can reduce oxidative stress markers in cell cultures, suggesting a protective effect against oxidative damage .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. For instance, in models of Alzheimer's disease, it has demonstrated the ability to inhibit amyloid beta peptide aggregation, which is crucial in the pathogenesis of this condition. This activity is attributed to its dual function as a β-secretase and acetylcholinesterase inhibitor .

The biological activity of this compound is primarily mediated through its interaction with various biological macromolecules:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in neurodegeneration, thereby preventing the formation of toxic aggregates.
  • Reduction of Inflammatory Markers : It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid beta peptides .
  • Cell Viability Enhancement : Studies have reported improved cell viability in astrocytes treated with the compound alongside amyloid beta peptides compared to controls .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructure FeaturesUnique Properties
4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazoleContains a dihydrooxazole ringExhibits unique ligand properties in coordination chemistry
N-(pyridin-2-yl)carbamateLacks hydroxyimino groupPrimarily studied for herbicidal activity
1-(hydroxymethyl)-2-carbonyl-N-benzyl carbamateBenzyl substitution instead of pyridineDemonstrates significant antitumor activity

The unique combination of functional groups in this compound may enhance its reactivity and biological interactions compared to these structurally similar compounds .

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that at concentrations up to 100 μM, this compound exhibited no cytotoxicity while significantly improving cell viability in astrocytes subjected to amyloid beta toxicity .
  • In Vivo Models : In a scopolamine-induced model of oxidative stress, treatment with the compound resulted in reduced malondialdehyde levels, indicating decreased lipid peroxidation compared to untreated controls .

Q & A

Basic: What are the common synthetic routes for tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves coupling tert-butyl carbamate with a functionalized pyridine derivative under basic conditions. For example:

  • Base Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates carbamate linkage formation by deprotonating intermediates .
  • Temperature Control: Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
  • Solvent Choice: Polar aprotic solvents like DMF or THF enhance solubility and reaction efficiency .
  • Workflow Optimization: Continuous flow reactors may improve scalability and yield in industrial settings .

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